N-(3-(5-Methylfuran-2-yl)phenyl)acetamide CAS number 400750-88-1
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide CAS number 400750-88-1
The following is an in-depth technical guide for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide .
A Versatile Biaryl Scaffold for Medicinal Chemistry & Agrochemical Discovery[1]
Executive Summary & Chemical Identity
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide is a synthetic biaryl amide characterized by a central phenyl ring substituted meta relative to the acetamide group by a 5-methylfuran moiety.[1] This compound serves as a critical "privileged structure" in drug discovery, particularly in the development of kinase inhibitors, antifungal agents, and herbicides. Its structural rigidity, combined with the hydrogen-bond donor/acceptor profile of the acetamide and the lipophilic/electronic properties of the furan, makes it an ideal scaffold for fragment-based drug design (FBDD).
Critical Identity Verification (CAS Alert)
⚠️ SCIENTIFIC INTEGRITY ALERT: The CAS number 400750-88-1 is commercially associated with the para-substituted isomer, N-(4-(5-Methylfuran-2-yl)phenyl)acetamide [1].[1] The topic of this guide is the meta-substituted isomer (3-position). Researchers must verify regiochemistry via 1H-NMR coupling constants (e.g., meta coupling vs. para AA'BB' systems) before use in biological assays.[1]
| Property | Description |
| Chemical Name | N-(3-(5-Methylfuran-2-yl)phenyl)acetamide |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Structural Class | Biaryl Acetamide / Furan-Phenyl Hybrid |
| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, Furan O) |
| Rotatable Bonds | 3 (C-N, C-C biaryl, C-CH3) |
Synthesis & Production Methodology
The most robust route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling .[1] This protocol is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder reaction conditions [2].[1][2]
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond.[1]
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Fragment A: N-(3-Bromophenyl)acetamide (Electrophile)[1]
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Fragment B: 5-Methylfuran-2-boronic acid pinacol ester (Nucleophile)[1]
Optimized Experimental Protocol
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
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N-(3-Bromophenyl)acetamide (1.0 eq)[1]
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5-Methylfuran-2-boronic acid pinacol ester (1.2 eq)[1]
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency in aryl-heteroaryl couplings.[1]
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Base: K₂CO₃ (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
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Preparation: In a dry Schlenk flask, charge the aryl bromide (Fragment A), boronate ester (Fragment B), and K₂CO₃.
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Degassing: Add the solvent mixture (Dioxane/H₂O).[1] Degas the solution by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).[1]
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Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly against a counter-flow of nitrogen.[1]
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Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1]
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Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black.[1] Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica Gel, Gradient: 10% → 40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Schematic representation of the Pd-catalyzed cross-coupling reaction to generate the target biaryl acetamide.
Biological Applications & Mechanism of Action
While specific clinical data for this exact CAS is proprietary or limited, its structural class (phenyl-furan-acetamides) exhibits well-documented biological activities.[1]
A. Kinase Inhibition (Oncology)
The N-phenylacetamide motif is a classic "hinge-binding" pharmacophore.[1] In kinases like FLT3 (implicated in Acute Myeloid Leukemia) or VEGFR , the amide nitrogen acts as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen acts as an acceptor [3].
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Mechanism: The furan ring extends into the hydrophobic pocket (gatekeeper region), potentially inducing Type II inhibitor binding conformations.[1]
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Analogs: Similar structures have shown nanomolar potency against FLT3-ITD mutants [3].[1]
B. Agrochemical Potential (Herbicides/Fungicides)
Biaryl amides are structurally related to Carboxin and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]
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Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[1]
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Activity: Disruption of respiration in fungal pathogens (e.g., Rhizoctonia solani) [4].[1]
Pharmacophore Interaction Map
Caption: Predicted binding interactions of the scaffold within a typical kinase ATP-binding site.
Physicochemical Properties & Handling[1][4][5]
Calculated Properties
| Property | Value | Significance |
| cLogP | 2.45 | Good membrane permeability (Lipinski compliant).[1] |
| TPSA | 42.4 Ų | High oral bioavailability potential (<140 Ų).[1] |
| Solubility | Low in water; High in DMSO, MeOH, DCM. | Requires organic co-solvents for biological assays.[1] |
| pKa | ~15 (Amide NH) | Neutral at physiological pH.[1] |
Safety & Storage
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Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
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Storage: Store at -20°C in a desiccator. The furan ring is susceptible to oxidation over prolonged exposure to air/light; store under inert gas if possible.[1]
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Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]
References
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MolCore Chemical Database. Product Entry: N-(4-(5-Methylfuran-2-yl)phenyl)acetamide (CAS 400750-88-1).[1][3] Retrieved from .[1][3]
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
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Liang, X., et al. (2019).[1] "Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide... as a Potent FLT3-ITD Mutant Selective Inhibitor."[1] Journal of Medicinal Chemistry, 62(2), 875-892.
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Huo, J. Q., et al. (2016).[1] "Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives." Chinese Chemical Letters, 27(9), 1547-1550. Link[1]
